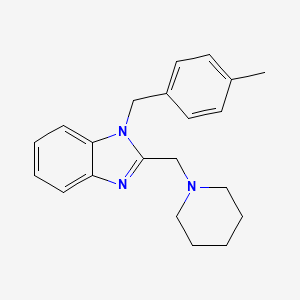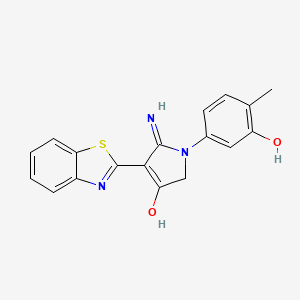![molecular formula C19H14FN5OS B11393400 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11393400.png)
{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a triazole ring, a pyridine ring, a thiophene ring, and a fluorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Fluorobenzylamine Moiety: This step involves the nucleophilic substitution of a fluorobenzylamine onto the triazole ring, often facilitated by a base such as sodium hydride or potassium carbonate.
Incorporation of the Thiophene Ring: The thiophene ring can be attached via a similar coupling reaction, ensuring the correct positioning of the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone could be investigated for its potential as a therapeutic agent. Its structural features suggest it might have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone
- {5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone
Uniqueness
The unique feature of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone is the presence of the fluorobenzylamine moiety, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, potentially making this compound more effective as a drug candidate.
This compound , covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H14FN5OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H14FN5OS/c20-15-7-5-13(6-8-15)11-22-19-23-17(14-3-1-9-21-12-14)24-25(19)18(26)16-4-2-10-27-16/h1-10,12H,11H2,(H,22,23,24) |
InChI Key |
RWDIKAVBYILICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11393318.png)


![2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11393339.png)


![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11393352.png)
![N-[4-(acetylamino)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393362.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393367.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11393369.png)
![ethyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11393377.png)

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11393395.png)

